金刚烷-1,3-二甲胺

描述

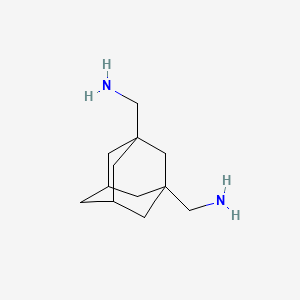

Adamantane-1,3-diyldimethanamine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine with isomeric bromochloro- and dibromobenzenes has been studied .Molecular Structure Analysis

Adamantane derivatives, including adamantane-1,3-diyldimethanamine, are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .科学研究应用

Palladium-Catalyzed Arylation

Adamantane-1,3-diyldimethanamine is used in the palladium-catalyzed arylation with isomeric bromochloro- and dibromobenzenes . The yields of N,N′-diarylation products depend on the initial diamine and dihalobenzene structure . This process is significant in the synthesis of various organic compounds .

Synthesis of Functional Adamantane Derivatives

Adamantane-1,3-diyldimethanamine is a key starting material for the synthesis of various functional adamantane derivatives . These derivatives have extensive applications in the production of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Preparation Methods

Research on adamantane-1,3-diyldimethanamine has led to the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods have broadened the scope of adamantane chemistry .

Polymerization Reactions

Adamantane-1,3-diyldimethanamine is involved in polymerization reactions . These reactions are crucial in the creation of new materials based on natural and synthetic nanodiamonds .

Quantum-Chemical Calculations

Adamantane-1,3-diyldimethanamine is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Cytotoxic Properties

Research on adamantane-1,3-diyldimethanamine has contributed to the understanding of the cytotoxic properties of certain compounds . This knowledge is valuable in the field of medicinal chemistry .

安全和危害

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that the research and development of adamantane derivatives, including adamantane-1,3-diyldimethanamine, will continue to advance in the future .

属性

IUPAC Name |

[3-(aminomethyl)-1-adamantyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFMOPSFWZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3-diyldimethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?

A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:

Q2: What is the significance of Palladium-catalyzed arylation in the context of Adamantane-1,3-diyldimethanamine?

A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of Adamantane-1,3-diyldimethanamine. This methodology is significant because:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one](/img/structure/B1297273.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)